molecular formula C19H31NO3Si B14187856 CID 78069340

CID 78069340

Katalognummer: B14187856
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: LBHQIAAPQSRQQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78069340” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78069340 involves multiple steps, each requiring specific reagents and conditions to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, with optimizations to improve efficiency and reduce costs. This often involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

CID 78069340 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions to ensure optimal yields. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

CID 78069340 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules through various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, such as cancer and infectious diseases.

    Industry: This compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of CID 78069340 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, this compound may inhibit or activate certain enzymes, thereby affecting metabolic processes or signal transduction pathways .

Eigenschaften

Molekularformel

C19H31NO3Si

Molekulargewicht

349.5 g/mol

InChI

InChI=1S/C19H31NO3Si/c1-6-22-18(23-7-2)24-14-8-13-20-17(21)15-9-11-16(12-10-15)19(3,4)5/h9-12,18H,6-8,13-14H2,1-5H3,(H,20,21)

InChI-Schlüssel

LBHQIAAPQSRQQN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(OCC)[Si]CCCNC(=O)C1=CC=C(C=C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.